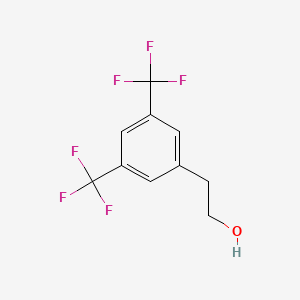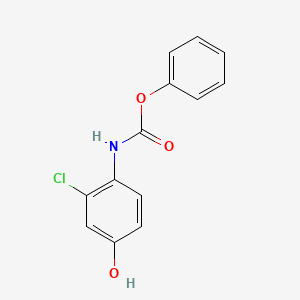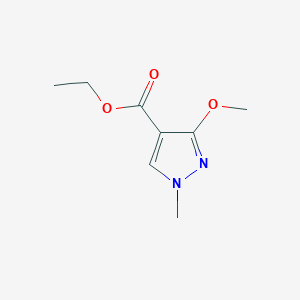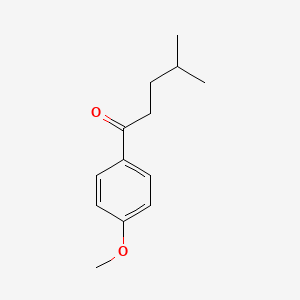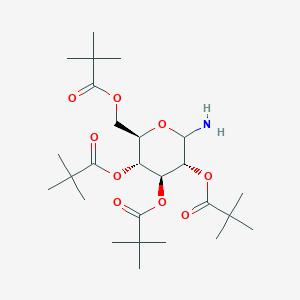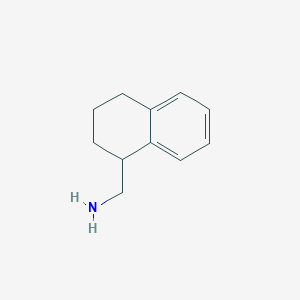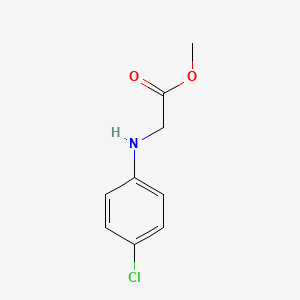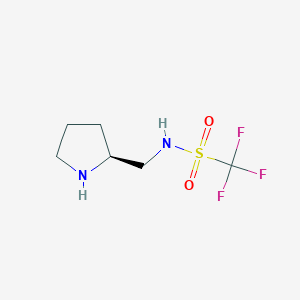
(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide
Übersicht
Beschreibung
“(S)-1,1,1-Trifluoro-N-(pyrrolidin-2-ylmethyl)methanesulfonamide” is a chemical compound that contains a pyrrolidine ring, a trifluoromethyl group, and a sulfonamide group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals due to its ability to modify the chemical and biological properties of compounds. The sulfonamide group is a functional group that consists of a sulfur atom, two oxygen atoms, and an amine group, which is found in many medicinal drugs.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a trifluoromethyl group, and a sulfonamide group . The stereochemistry at the carbon atom connected to the pyrrolidine ring and the sulfonamide group is indicated by the “(S)” prefix in the name of the compound.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The pyrrolidine ring might undergo reactions typical for amines, such as protonation, alkylation, or acylation . The trifluoromethyl group is generally considered to be stable under typical reaction conditions. The sulfonamide group might participate in reactions involving the nitrogen atom or the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . For example, the presence of the polar sulfonamide group and the potential for hydrogen bonding might influence its solubility in different solvents. The trifluoromethyl group might increase the compound’s lipophilicity.Wissenschaftliche Forschungsanwendungen
Conformations and Self-association
- The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide have been studied using IR spectroscopy and quantum chemical methods. These studies have shown that in inert solvents, the compound forms cyclic dimers, and in crystal, chain associates are likely formed via hydrogen bonding (Sterkhova, Moskalik & Shainyan, 2014).
Catalysis in Hydrogenation
- A study on the catalysis of ketones using Cp*Ir(pyridinesulfonamide)Cl Precatalysts has been performed. This involved the synthesis of derivatives of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide and 1,1,1-trifluoro-N-(2-(pyridin-2-yl)ethyl)methanesulfonamide. These precatalysts demonstrated high activity in transfer hydrogenation under air without the need for basic additives (Ruff, Kirby, Chan & O'Connor, 2016).
Molecular Rearrangement
- A study involving N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, using trimethylsilyl trifluoro-methanesulfonate, has been conducted. It led to the unexpected formation of pyrrolidin-3-ones, with a mechanistic explanation proposed for this rearrangement (Králová, Maloň, Pospíšil & Soural, 2019).
Nucleophilic Substitutions
- The study on vicarious nucleophilic substitution (VNS) of hydrogen in 1,1,1‐Trifluoro‐N‐[oxido(phenyl)(trifluoromethyl)‐λ4‐sulfanylidene]methanesulfonamide provided insights into the VNS process on compounds activated with sulfur-based electron-withdrawing groups (Lemek, Groszek & Cmoch, 2008).
Synthesis of Pyrrolidine Derivatives
- The reaction of trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide with bromoacetonitrile has been explored, leading to the formation of certain pyrrolidine derivatives (Tolstikova & Shainyan, 2021).
Proton-donating Ability
- A study on the proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide highlighted its strong hydrogen bond donor properties compared to similar compounds (Oznobikhina et al., 2009).
Bromination of Derivatives
- Research on the bromination of highly unsaturated trifluoromethanesulfonamide derivatives provided insights into the reaction mechanisms and product formation in such processes (Shainyan, Ushakova & Danilevich, 2015).
Oxidative Addition Reactions
- The oxidative addition of trifluoromethanesulfonamide to cycloalkadienes has been studied, showing regio- and stereoselective addition to certain cycloalkadienes (Moskalik et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,1-trifluoro-N-[[(2S)-pyrrolidin-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O2S/c7-6(8,9)14(12,13)11-4-5-2-1-3-10-5/h5,10-11H,1-4H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWFUAUXWIEOTK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463763 | |
| Record name | 1,1,1-Trifluoro-N-{[(2S)-pyrrolidin-2-yl]methyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
782495-18-5 | |
| Record name | 1,1,1-Trifluoro-N-{[(2S)-pyrrolidin-2-yl]methyl}methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(2S)-2-Pyrrolidinylmethyl]-trifluoromethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoic acid, 4-chloro-3-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-, dodecyl ester](/img/structure/B1354061.png)

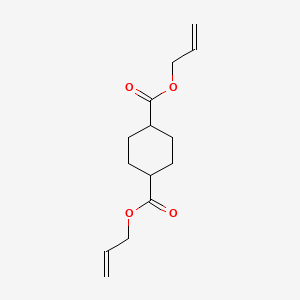

![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
![Benzenemethanol, 4-[2-(methylamino)ethoxy]-](/img/structure/B1354075.png)
